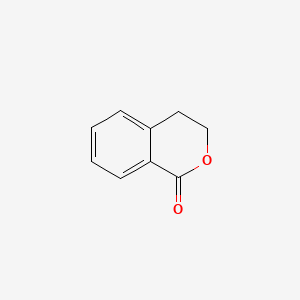

isochroman-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTAQSGZOGYIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197006 | |

| Record name | 3,4-Dihydroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-34-5 | |

| Record name | 3,4-Dihydroisocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroisocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROISOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994Y8F08R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isochroman-1-one Scaffold: A Privileged Core in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman-1-one core, a bicyclic lactone, is a recurring structural motif in a diverse array of natural products, particularly those of fungal and plant origin.[1] This scaffold has garnered significant attention in the scientific community due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of naturally occurring isochroman-1-ones, detailing their isolation, structure elucidation, and biological activities, with a focus on quantitative data and experimental protocols to aid researchers in the field of drug discovery and development.

Key Natural Products with the this compound Scaffold

A multitude of natural products featuring the this compound core have been isolated from various natural sources, predominantly from fungal species of the genera Aspergillus, Penicillium, and Fusarium.[4][5][6] These compounds display a remarkable structural diversity and a wide range of biological activities.

| Natural Product | Source Organism(s) | Key Biological Activities |

| (+)-Mellein | Aspergillus melleus, Penicillium sp., Fusarium sp., Stevia lucida | Antibacterial, antifungal, phytotoxic[7][8] |

| 5-Methylmellein | Didymobotryum rigidum, Xylaria sp., Aspergillus ochraceus | Fungal sirtuin inhibitor, modulates secondary metabolite production[4] |

| 3-(R)-7-butyl-6,8-dihydroxy-3-pent-11-enylthis compound | Fusarium oxysporum | Cytotoxic[6] |

| Penicisochromans | Penicillium corylophilum | Antifungal[5] |

| Aurasperone B | Aspergillus ficuum | Anti-inflammatory, analgesic[9] |

Biological Activities of this compound Natural Products

The this compound scaffold is a versatile pharmacophore, with its natural derivatives demonstrating potent biological effects across various therapeutic areas.

Antimicrobial Activity

Many this compound containing natural products exhibit significant activity against a range of bacterial and fungal pathogens. This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant infections.[10][11]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Mellein | Xanthomonas sp. (eleven strains) | 1.9 - 62.5 | [8] |

| Various bacterial strains | 7.8 - 31.25 | [8] | |

| Various fungal strains | 1.9 - 31.25 | [8] | |

| Penicisochromans (1-4) | Saccharomyces cerevisiae | 100 | [5] |

Cytotoxic Activity

The cytotoxic properties of this compound natural products against various cancer cell lines have been extensively studied, highlighting their potential as anticancer drug leads.[12][13][14]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(R)-7-butyl-6,8-dihydroxy-3-pent-11-enylthis compound | Vero | Not specified | [6] |

| Unnamed this compound Derivative | Five cancer cell lines | 12.26 - 52.52 | [15] |

Experimental Protocols

The successful isolation and characterization of this compound natural products rely on a systematic workflow encompassing fermentation, extraction, purification, and structural analysis.

General Workflow for Isolation and Purification

Bioassay-guided fractionation is a common strategy to isolate bioactive isochroman-1-ones from complex natural extracts.[16][17]

General workflow for the isolation of this compound natural products.

A typical isolation protocol involves the following steps:

-

Cultivation/Fermentation: The source organism (e.g., fungus) is cultured in a suitable medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.[4]

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent, commonly ethyl acetate, to obtain a crude extract containing the desired compounds.[18]

-

Initial Fractionation: The crude extract is subjected to preliminary separation techniques like Vacuum Liquid Chromatography (VLC) or silica gel column chromatography to yield fractions of varying polarity.[7]

-

Bioassay-Guided Purification: The resulting fractions are screened for the desired biological activity. Active fractions are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.[16]

Detailed Protocol for Structure Elucidation

The unambiguous identification of a novel this compound requires a combination of spectroscopic techniques.[19]

Workflow for the structure elucidation of this compound natural products.

The key spectroscopic methods employed are:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide valuable information about the functional groups present (e.g., hydroxyl, carbonyl) and the extent of conjugation in the molecule.

Signaling Pathways and Mechanism of Action

While the precise molecular targets for many this compound natural products are still under investigation, emerging evidence suggests their involvement in modulating key cellular signaling pathways. Natural products, in general, are known to interfere with pathways crucial for cancer cell survival and proliferation, such as the Wnt and KEAP1/NRF2 pathways.[20][21]

Potential signaling pathways modulated by this compound natural products.

Further research is required to elucidate the specific molecular interactions and downstream effects of individual this compound natural products to fully understand their therapeutic potential.

Conclusion

The this compound scaffold represents a privileged structural motif in natural products, offering a rich source of bioactive compounds with significant potential for drug discovery. The diverse biological activities, coupled with the availability of robust methods for their isolation and characterization, make these compounds highly attractive for further investigation. This guide provides a foundational framework for researchers to explore the therapeutic potential of this important class of natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Physicochemical, Pharmacokinetic and Cytotoxicity of the Compounds Isolated from an Endophyte Fusarium oxysporum: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijcmas.com [ijcmas.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 17. Bioassay-Guided Identification of Bioactive Molecules from Traditional Chinese Medicines | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural products as non-covalent and covalent modulators of the KEAP1/NRF2 pathway exerting antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Isochroman-1-one Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel isochroman-1-one compounds. It is intended for researchers, scientists, and drug development professionals interested in this promising class of heterocyclic compounds. The guide summarizes key quantitative data, details experimental protocols for synthesis and biological assays, and visualizes relevant signaling pathways.

Introduction to Isochroman-1-ones

Isochroman-1-ones, a class of bicyclic lactones, are prevalent scaffolds in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Their structural features make them attractive starting points for the development of new therapeutic agents. This guide focuses on recently discovered this compound derivatives with significant antioxidant, antiplatelet, neurokinin-1 (NK1) receptor antagonist, and anticancer properties.

Data Summary of Novel this compound Compounds

The following tables summarize the quantitative biological activity data for several novel this compound derivatives.

Table 1: Antioxidant and Antiplatelet Activity of 3-Phenyl-1H-isochromen-1-one Analogs

| Compound ID | Antioxidant Activity (DPPH) IC50 (µM) | Antiplatelet Activity (Arachidonic Acid-Induced) IC50 (µM) |

| Analog 1 | Data not available in abstract | Potent activity reported |

| Analog 2 | 7- to 16-fold more potent than ascorbic acid | Potent activity reported |

| Analog 3 | Displayed antioxidant activity | Potent activity reported, some 7-fold more active than aspirin |

| Ascorbic Acid (Reference) | Standard Reference | Not Applicable |

| Aspirin (Reference) | Not Applicable | Standard Reference |

Data compiled from abstracts of studies on 3-phenyl-1H-isochromen-1-ones. Specific IC50 values require access to the full-text articles.[2][3][4]

Table 2: Neurokinin-1 (NK1) Receptor Antagonist Activity of CJ-17,493

| Compound | Target | Binding Affinity (Ki) | In Vivo Potency (ED50) |

| (+)-1 (CJ-17,493) | Human NK1 Receptor | 0.2 nM | 0.04 mg/kg (s.c.) in gerbil tapping model |

CJ-17,493 is the compound (2S,3S)-3-[(1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl]-methylamino-2-phenylpiperidine.[5][6]

Table 3: Anticancer Activity of Novel this compound Derivatives

| Compound Class/ID | Cell Line | Anticancer Activity IC50 (µM) |

| 8-Amido Isochroman (B46142) Derivatives | MCF-7 (Breast Cancer) | Data not available in abstract |

| MDA-MB-231 (Breast Cancer) | Data not available in abstract | |

| Thiazoline-Tetralin Derivatives | MCF-7 (Breast Cancer) | Various, some with significant activity |

| A549 (Lung Cancer) | Various, some with significant activity | |

| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives | A549 (Lung Cancer) | Compound 11h : 0.19 |

| MDA-MB-231 (Breast Cancer) | Compound 11h : 0.08 | |

| HeLa (Cervical Cancer) | Compound 11h : 0.15 |

Data compiled from abstracts and summaries of studies on various isochroman-related structures. Specific IC50 values for novel isochroman-1-ones require access to the full-text articles.[7][8][9]

Experimental Protocols

This section details the generalized experimental protocols for the synthesis and biological evaluation of the discussed this compound compounds.

General Synthesis of 3-Phenyl-1H-isochromen-1-ones

The synthesis of 3-phenyl-1H-isochromen-1-ones is often achieved through a multi-step process involving a Sonogashira coupling followed by a 6-endo-dig cyclization.[2]

References

- 1. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Biological Activities and Therapeutic Targets

An In-depth Technical Guide to the Isochroman-1-one Core in Medicinal Chemistry

Executive Summary

The this compound moiety, a bicyclic lactone, is a recognized "privileged" scaffold in medicinal chemistry.[1] This core structure is prevalent in a variety of biologically active natural products derived from sources like plants and fungi, as well as in numerous synthetic pharmaceutical agents.[1][2][3] Its rigid framework provides a well-defined three-dimensional orientation for functional groups, which is critical for specific interactions with biological targets.[1] Derivatives of this compound have demonstrated a vast array of pharmacological activities, including antioxidant, antiplatelet, anti-inflammatory, antimicrobial, antitumor, and neurokinin-1 (NK1) receptor antagonism properties.[4][5][6] This guide provides a comprehensive overview of the this compound core, detailing its biological significance, quantitative activity data, key synthetic methodologies, and detailed experimental protocols for its evaluation.

The this compound scaffold serves as a versatile template for the development of potent modulators of various biological pathways.

Neurokinin-1 (NK1) Receptor Antagonism

Certain isochroman (B46142) derivatives are potent antagonists of the Neurokinin-1 (NK1) receptor.[4] The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[7] The binding of Substance P to NK1 receptors in the central nervous system, particularly in the brain stem's emetic center, is a key step in the signaling cascade that triggers nausea and vomiting (emesis).[1][8] NK1 receptor antagonists competitively block the binding of Substance P, thereby preventing the transmission of the emetic signal, making them effective antiemetic agents, especially for chemotherapy-induced nausea and vomiting (CINV).[1][4]

The signaling pathway begins when Substance P binds to the NK1R, activating associated G-proteins (primarily Gq and Gs).[7][9] This activation triggers downstream second messenger systems, leading to cellular responses that culminate in the emetic reflex. This compound-based antagonists physically occupy the receptor's binding site, preventing this cascade from initiating.

References

- 1. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isochroman Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Isochroman (B46142) derivatives, a class of oxygen-containing heterocyclic compounds, have emerged as privileged scaffolds in drug discovery, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the research on isochroman derivatives, summarizing quantitative data, detailing experimental protocols for key experiments, and visualizing the underlying signaling pathways.

Therapeutic Applications and Quantitative Data

Isochroman derivatives have shown significant promise in several therapeutic areas, including oncology, infectious diseases, cardiovascular conditions, and neurodegenerative disorders.

Anticancer Activity: 8-Amido Isochroman Derivatives

A novel class of 8-amido isocoumarin (B1212949) derivatives has demonstrated potent cytotoxic and apoptotic effects against human breast cancer cell lines.[1][2] Specifically, compounds such as N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) and N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2) have shown significant activity against MCF-7 and MDA-MB-231 breast cancer cells, while exhibiting lower toxicity towards non-tumorigenic cells.[2]

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| S1 | MCF-7 | ~25 | [1] |

| S1 | MDA-MB-231 | ~30 | [1] |

| S2 | MCF-7 | ~40 | [1] |

| S2 | MDA-MB-231 | ~22.4 | [1] |

These compounds induce apoptosis, a form of programmed cell death, in cancer cells.[1][2] This is a desirable characteristic for anticancer agents as it minimizes the inflammatory response often associated with other forms of cell death. The induction of apoptosis is confirmed by techniques such as Annexin V/PI double staining in flow cytometry.[1][2]

Antimicrobial Activity: Chloro-Substituted Dihydroisocoumarins

Certain dihydroisocoumarin derivatives, particularly those with chloro-substitutions, have exhibited potent antimicrobial properties. For instance, 4-chloro-6-hydroxymellein has demonstrated significant activity against a range of bacteria.

The antimicrobial effect of these compounds is believed to be, at least in part, due to the inhibition of β-lactamase enzymes. These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillin. By inhibiting β-lactamases, these isochroman derivatives can potentially restore the efficacy of existing antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-chloro-6-hydroxymellein | Staphylococcus aureus | 64 | [3] |

| 4-chloro-6-hydroxymellein | Escherichia coli | 64 | [3] |

| 4-chloro-6-hydroxymellein | Pseudomonas aeruginosa | 32 | [3] |

Antihypertensive Activity: Isochroman-4-one (B1313559) Piperazine (B1678402) Hybrids

Hybrids of isochroman-4-one and arylpiperazine moieties have been designed and synthesized as novel α1-adrenergic receptor antagonists, demonstrating potential as antihypertensive agents.[4] The α1-adrenergic receptors play a crucial role in regulating blood pressure by mediating the contraction of smooth muscle in blood vessels.[4]

These hybrid molecules act as antagonists at α1-adrenergic receptors, blocking the binding of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation (relaxation of blood vessels), which in turn reduces peripheral resistance and lowers blood pressure.

| Compound | Receptor Affinity (Ki, nM) | Selectivity (α1 vs α2) | Reference |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (4) | 2.4 | 142.13 | [5] |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (5) | 2.1 | 61.05 | [5] |

Neuroprotective Activity: Isochroman Derivative ISO-9

The isochroman derivative 7-(isopropoxymethyl)-5-phenyl-7,8-dihydro-5H-[6][7]dioxolo[4,5-g]isochromene (ISO-9) has been shown to inhibit apoptosis in human umbilical vein vascular endothelial cells (HUVECs) induced by serum and fibroblast growth factor-2 (FGF-2) deprivation.[4]

ISO-9 exerts its anti-apoptotic effects by modulating the levels of integrin β4, the tumor suppressor protein p53, and reactive oxygen species (ROS).[4] High levels of these three components are associated with apoptosis, and ISO-9 was found to inhibit their increase, thereby promoting cell survival.[4] Quantitative data on the neuroprotective efficacy of ISO-9 requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isochroman derivatives.

General Synthesis of 8-Amido Isochroman Derivatives

This protocol describes a general procedure for the synthesis of 8-amido isocoumarin derivatives.

Materials:

-

Substituted isatin (B1672199) derivative

-

Substituted alkyne

-

Rh(III) catalyst (e.g., [Cp*RhCl2]2)

-

Silver salt (e.g., AgSbF6)

-

Solvent (e.g., 1,2-dichloroethane)

-

Silica (B1680970) gel for column chromatography

-

Eluent system (e.g., hexane/ethyl acetate)

Procedure:

-

To a reaction vessel, add the isatin derivative, alkyne, Rh(III) catalyst, and silver salt.

-

Add the solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Test compound (e.g., 4-chloro-6-hydroxymellein)

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

α1-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of compounds for α1-adrenergic receptors.

Materials:

-

Test compound (e.g., isochroman-4-one piperazine hybrid)

-

Cell membranes expressing the α1-adrenergic receptor subtype of interest

-

Radioligand (e.g., [³H]-prazosin)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a reaction tube, add the cell membranes, radioligand, and either the test compound or vehicle.

-

Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Annexin V/PI Double Staining for Apoptosis

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

-

Test compound

-

Target cell line

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isochroman derivatives stem from their ability to modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis

8-Amido isochroman derivatives exert their anticancer effects by inducing apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of some isochroman derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Antihypertensive Activity: α1-Adrenergic Receptor Antagonism

Isochroman-4-one piperazine hybrids lower blood pressure by blocking α1-adrenergic receptors. These G-protein coupled receptors, upon activation by norepinephrine, initiate a signaling cascade involving Gq/11 protein, phospholipase C (PLC), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and subsequent smooth muscle contraction and vasoconstriction.

Neuroprotective Activity: Modulation of Integrin β4, p53, and ROS

The neuroprotective isochroman derivative ISO-9 prevents apoptosis by regulating the interplay between integrin β4, the tumor suppressor p53, and reactive oxygen species (ROS). In response to cellular stress, such as serum deprivation, levels of integrin β4, p53, and ROS can increase, leading to apoptosis. ISO-9 appears to counteract these increases, thereby promoting cell survival. The precise molecular mechanism by which ISO-9 achieves this regulation is an area of ongoing research.[4]

Conclusion

Isochroman derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new therapeutic agents. Further research into the synthesis of novel derivatives, elucidation of their detailed mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3,4-Disubstituted Isochroman-1-ones: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-disubstituted isochroman-1-ones, a class of compounds with significant potential in medicinal chemistry. The isochroman-1-one scaffold is a privileged structure found in numerous bioactive natural products and synthetic molecules exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] These protocols offer robust and versatile methods for accessing this important heterocyclic motif.

Application Notes: Therapeutic Potential and Mechanism of Action

3,4-Disubstituted isochroman-1-ones and related isocoumarins have garnered considerable interest in drug discovery due to their activity as enzyme inhibitors. Two key enzyme families targeted by these compounds are serine proteases and carbonic anhydrases.

Inhibition of Serine Proteases:

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases.[2] Isocoumarins have been identified as potent, mechanism-based irreversible inhibitors of several serine proteases.[2][3] For example, certain isocoumarin (B1212949) derivatives show strong inhibitory activity against human leukocyte elastase, an enzyme involved in inflammatory lung diseases like emphysema, and thrombin, a key enzyme in the blood coagulation cascade.[2]

The inhibitory mechanism involves the formation of an acyl-enzyme intermediate between the isocoumarin's lactone carbonyl and the active site serine residue of the protease.[3] This initial binding can be followed by further reactions, in the case of appropriately substituted isocoumarins, leading to a stable, irreversibly inhibited enzyme.[3] This targeted inhibition makes 3,4-disubstituted isochroman-1-ones promising candidates for the development of novel anticoagulants and anti-inflammatory agents.

Inhibition of Carbonic Anhydrases:

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development.[4][5][6]

Isocoumarins have emerged as a novel class of CA inhibitors, showing selective inhibition of tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[4][5] The proposed mechanism suggests that isocoumarins act as prodrugs, which are hydrolyzed by the esterase activity of the CA enzyme to form a 2-carboxy-phenylacetic aldehyde intermediate that then inhibits the enzyme.[4][5] The development of this compound-based CA inhibitors could therefore provide a new avenue for targeted cancer therapy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound derivatives as enzyme inhibitors and a general workflow for their synthesis and evaluation.

Caption: Synthetic routes to 3,4-disubstituted isochroman-1-ones and their inhibitory action on key enzyme targets in disease pathways.

Caption: General experimental workflow for the synthesis and evaluation of 3,4-disubstituted isochroman-1-ones.

Experimental Protocols

The following are detailed protocols for two effective methods for synthesizing 3,4-disubstituted isochroman-1-ones.

Protocol 1: Rh(III)-Catalyzed Annulation of Benzoic Acids with Nitroalkenes

This protocol describes a one-step synthesis of 3,4-disubstituted isochroman-1-ones with high regioselectivity and catalytic efficiency.

Materials:

-

Benzoic acid derivative

-

Nitroalkene

-

[CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

-

AgSbF₆

-

Pivolic acid (PivOH)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a dried Schlenk tube under a nitrogen atmosphere, add the benzoic acid derivative (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %).

-

Add 1,2-dichloroethane (1.0 mL) to the tube and stir the mixture at room temperature for 5 minutes.

-

Add the nitroalkene (0.3 mmol, 1.5 equiv) and pivolic acid (10.2 mg, 0.1 mmol, 0.5 equiv).

-

Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 3,4-disubstituted this compound.

-

Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Characterization Data (for 3-methyl-4-phenylthis compound):

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (dd, J = 7.8, 1.2 Hz, 1H), 7.55 (td, J = 7.5, 1.3 Hz, 1H), 7.40 – 7.25 (m, 6H), 4.65 (d, J = 3.0 Hz, 1H), 4.50 (dq, J = 6.5, 3.0 Hz, 1H), 1.40 (d, J = 6.5 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 164.5, 139.0, 137.2, 133.8, 130.0, 129.2, 128.8, 128.0, 127.8, 125.1, 75.8, 51.5, 15.2.

-

HRMS (ESI): Calculated for C₁₆H₁₄O₂Na⁺ [M+Na]⁺, found [value to be inserted from specific experimental data].

Protocol 2: Visible-Light Photocatalyzed Synthesis from Diazonium Salts and Alkenes

This protocol outlines a method for the synthesis of isochromanones using a ruthenium-based photocatalyst under visible light irradiation.[7]

Materials:

-

2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborate (B81430) derivative

-

Alkene

-

Ru(bpy)₃Cl₂ (bpy = 2,2'-bipyridine)

-

Acetonitrile (B52724) (CH₃CN)

-

Blue LEDs (440 nm)

-

Standard glassware for photochemical reactions

Procedure:

-

In a glass vial, dissolve the 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborate derivative (1.0 mmol, 1.0 equiv) and Ru(bpy)₃Cl₂ (0.005 mmol, 0.005 equiv) in acetonitrile (4 mL).

-

Add the alkene (2.0 mmol, 2.0 equiv) to the solution.

-

Seal the vial and place it in a photoreactor equipped with blue LEDs (440 nm).

-

Irradiate the reaction mixture for 6-8 hours at room temperature. Monitor the reaction progress by TLC.

-

After the reaction is complete, transfer the solution to a round-bottomed flask and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the desired isochromanone.[7]

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The following tables summarize the scope and yields for the two synthetic methods described above.

Table 1: Rh(III)-Catalyzed Synthesis of 3,4-Disubstituted Isochroman-1-ones

| Entry | Benzoic Acid Derivative | Nitroalkene | Product | Yield (%) |

| 1 | Benzoic acid | (E)-β-Nitrostyrene | 3-Methyl-4-phenylthis compound | 85 |

| 2 | 4-Methylbenzoic acid | (E)-β-Nitrostyrene | 6-Methyl-3-methyl-4-phenylthis compound | 82 |

| 3 | 4-Methoxybenzoic acid | (E)-β-Nitrostyrene | 6-Methoxy-3-methyl-4-phenylthis compound | 78 |

| 4 | 4-Chlorobenzoic acid | (E)-β-Nitrostyrene | 6-Chloro-3-methyl-4-phenylthis compound | 89 |

| 5 | Benzoic acid | 1-Nitroprop-1-ene | 3,4-Dimethylthis compound | 75 |

| 6 | Benzoic acid | 2-Nitrobut-2-ene | 3-Ethyl-4-methylthis compound | 72 |

Table 2: Photocatalyzed Synthesis of Isochromanones

| Entry | Diazonium Salt Derivative | Alkene | Product | Yield (%) |

| 1 | Methyl 2-amino-benzoate derived | Styrene | 3-Phenylthis compound | 75 |

| 2 | Methyl 2-amino-benzoate derived | 4-Methoxystyrene | 3-(4-Methoxyphenyl)this compound | 71 |

| 3 | Methyl 2-amino-benzoate derived | 4-Chlorostyrene | 3-(4-Chlorophenyl)this compound | 68 |

| 4 | Ethyl 2-amino-benzoate derived | Methyl methacrylate | 3,3-Dimethylthis compound | 72 |

| 5 | Methyl 2-amino-4-chloro-benzoate derived | Styrene | 6-Chloro-3-phenylthis compound | 65 |

| 6 | Methyl 2-amino-5-nitro-benzoate derived | Styrene | 7-Nitro-3-phenylthis compound | 58 |

Note: Yields are for isolated products after chromatographic purification and may vary depending on the specific reaction conditions and scale.

References

- 1. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin and isocoumarin as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Isochroman-1-ones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isochroman-1-ones, a crucial scaffold in medicinal chemistry, utilizing rhodium-catalyzed C-H activation and annulation strategies. These methods offer efficient and regioselective access to a diverse range of substituted isochroman-1-ones from readily available starting materials.

Introduction

Isochroman-1-ones are a class of lactones that form the core structure of many biologically active natural products and pharmaceutical agents. Traditional synthetic routes often require multi-step procedures and harsh reaction conditions. Modern transition-metal-catalyzed reactions, particularly those employing rhodium, have emerged as powerful tools for the streamlined construction of these valuable motifs. Rhodium(III)-catalyzed C-H activation and annulation reactions of benzoic acids with various coupling partners, such as nitroalkenes and alkynes, provide a direct and atom-economical approach to isochroman-1-ones and their derivatives. These reactions typically proceed with high efficiency and selectivity, tolerating a wide range of functional groups.

Core Applications

The primary applications of these rhodium-catalyzed methods include:

-

Direct Synthesis of 3,4-Disubstituted Isochroman-1-ones: A highly efficient one-step synthesis from benzoic acids and nitroalkenes.[1]

-

Construction of Tricyclic Isocoumarin (B1212949) Derivatives: Intramolecular annulation of benzoic acid derivatives with alkynes.[2][3]

-

Access to Isocoumarins via C-H Activation/Annulation Cascade: Reaction of enaminones with iodonium (B1229267) ylides, showcasing a related pathway.[4][5]

Application Note 1: One-Step Synthesis of 3,4-Disubstituted Isochroman-1-ones via Annulation of Benzoic Acids with Nitroalkenes

This method describes a highly efficient Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes, yielding a variety of 3,4-disubstituted isochroman-1-ones with excellent regioselectivity.[1] The reaction demonstrates high catalytic efficiency and accommodates both aromatic and aliphatic nitroalkenes.

Reaction Scheme & Proposed Mechanism

The proposed catalytic cycle begins with the formation of an active Rh(III) catalyst. The benzoic acid substrate coordinates to the rhodium center, followed by C-H bond activation to form a five-membered rhodacycle intermediate. Coordination and subsequent insertion of the nitroalkene, followed by reductive elimination and protonation, affords the desired isochroman-1-one and regenerates the active catalyst.

Caption: Proposed mechanism for Rh(III)-catalyzed synthesis of isochroman-1-ones.

Quantitative Data Summary: Substrate Scope

The following table summarizes the yields of various 3,4-disubstituted isochroman-1-ones synthesized using the general protocol.

| Entry | Benzoic Acid Substituent | Nitroalkene | Product | Yield (%) |

| 1 | H | (E)-1-nitro-2-phenylethene | 3-nitro-4-phenylthis compound | 95 |

| 2 | 4-Me | (E)-1-nitro-2-phenylethene | 6-methyl-3-nitro-4-phenylthis compound | 92 |

| 3 | 4-OMe | (E)-1-nitro-2-phenylethene | 6-methoxy-3-nitro-4-phenylthis compound | 85 |

| 4 | 4-Cl | (E)-1-nitro-2-phenylethene | 6-chloro-3-nitro-4-phenylthis compound | 88 |

| 5 | H | (E)-1-nitro-2-(p-tolyl)ethene | 3-nitro-4-(p-tolyl)this compound | 93 |

| 6 | H | (E)-1-nitro-2-(4-chlorophenyl)ethene | 4-(4-chlorophenyl)-3-nitrothis compound | 89 |

| 7 | H | (E)-1-nitroprop-1-ene | 4-methyl-3-nitrothis compound | 78 |

Note: This data is representative and compiled based on reported yields in the literature.

Detailed Experimental Protocol

Materials:

-

Substituted benzoic acid (0.5 mmol, 1.0 equiv)

-

Nitroalkene (0.6 mmol, 1.2 equiv)

-

[Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%)

-

AgSbF₆ (0.05 mmol, 10 mol%)

-

CsOAc (0.1 mmol, 20 mol%)

-

1,2-Dichloroethane (B1671644) (DCE) (2.0 mL)

-

Schlenk tube

Procedure:

-

To an oven-dried Schlenk tube, add the substituted benzoic acid (0.5 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and CsOAc (20 mol%).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add the nitroalkene (0.6 mmol) and 1,2-dichloroethane (2.0 mL) under a nitrogen atmosphere.

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3,4-disubstituted this compound.

Application Note 2: Intramolecular Annulation of Benzoic Acids with Alkynes for Tricyclic Isocoumarins

This protocol details the Rh(III)-catalyzed intramolecular oxidative annulation between a benzoic acid moiety and an alkyne, tethered by a suitable linker. This formal [4+2] cycloaddition provides rapid access to complex tricyclic isocoumarin derivatives.[2][3]

Workflow and Mechanism

The process involves a C-H activation of the benzoic acid, followed by coordination and insertion of the tethered alkyne into the rhodium-carbon bond. Subsequent reductive elimination forms the new heterocyclic ring and regenerates the active Rh(III) catalyst with the aid of a silver-based oxidant.

Caption: Experimental workflow for intramolecular annulation.

Quantitative Data Summary: Selected Examples

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-((3-phenylprop-2-yn-1-yl)oxy)benzoic acid | Phenyl-fused tricyclic isocoumarin | 75 |

| 2 | 2-((3-(p-tolyl)prop-2-yn-1-yl)oxy)benzoic acid | p-Tolyl-fused tricyclic isocoumarin | 82 |

| 3 | 2-((3-cyclohexylprop-2-yn-1-yl)oxy)benzoic acid | Cyclohexyl-fused tricyclic isocoumarin | 68 |

| 4 | 2-((but-2-yn-1-yl)oxy)benzoic acid | Methyl-fused tricyclic isocoumarin | 71 |

Note: This data is representative and compiled based on reported yields in the literature.[2]

Detailed Experimental Protocol

Materials:

-

Benzoic acid derivative (0.23 mmol, 1.0 equiv)

-

Bis(dichloro(pentamethylcyclopentadienyl)rhodium) ([Cp*RhCl₂]₂) (0.00575 mmol, 2.5 mol%)

-

Silver carbonate (Ag₂CO₃) (0.46 mmol, 2.0 equiv)

-

N,N-Dimethylformamide (DMF) (0.8 mL)

-

Oven-dried Schlenk tube

Procedure:

-

Charge an oven-dried Schlenk tube equipped with a magnetic stirring bar with the benzoic acid derivative (0.23 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and silver carbonate (0.46 mmol).

-

Add DMF (0.8 mL) to the tube under a nitrogen atmosphere.

-

Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash chromatography on silica gel (eluent: 1:10 to 1:3 EtOAc/hexane) to yield the pure tricyclic isocoumarin product.[2]

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Handle rhodium catalysts and silver salts with care, using appropriate personal protective equipment (gloves, safety glasses).

-

Solvents such as 1,2-dichloroethane and DMF are hazardous. Consult their Safety Data Sheets (SDS) before use.

-

Schlenk tubes are sealed glass vessels and should be handled with care, especially when heated, to avoid pressure buildup.

Conclusion

Rhodium-catalyzed C-H activation provides a powerful and versatile platform for the synthesis of isochroman-1-ones and related isocoumarins. The protocols outlined here offer efficient, selective, and scalable methods for accessing these important heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science industries. The ability to utilize simple, readily available starting materials makes these methods highly attractive for both academic research and industrial drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Isochroman-1-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-1-ones, also known as 3,4-dihydrocoumarins or benzolactones, are a class of heterocyclic compounds prevalent in numerous bioactive natural products and pharmaceuticals. Their synthesis has garnered significant attention in the field of organic chemistry. Among the various synthetic strategies, palladium-catalyzed C(sp³)–H activation has emerged as a powerful and direct method for the construction of the isochroman-1-one scaffold from readily available starting materials. This approach offers high efficiency and atom economy by functionalizing an otherwise inert C-H bond.

This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of isochroman-1-ones via C(sp³)–H lactonization of o-methyl benzoic acids, a method notably advanced by the Yu group. This process utilizes molecular oxygen as a clean and sustainable terminal oxidant.

Reaction Principle

The core of this methodology is the intramolecular C–H activation of the benzylic methyl group of an o-methyl benzoic acid derivative, directed by the adjacent carboxylic acid functionality. A palladium(II) catalyst, in conjunction with a specialized ligand, facilitates the cyclization to form the lactone ring. The catalytic cycle is sustained by the reoxidation of the resulting palladium(0) species back to palladium(II) by molecular oxygen.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed C(sp³)–H lactonization of o-methyl benzoic acids demonstrates a broad substrate scope with good to excellent yields. The following table summarizes the results for the synthesis of various this compound derivatives under optimized reaction conditions.[1][2][3]

| Entry | Substrate (o-methyl benzoic acid derivative) | Product (this compound derivative) | Yield (%) |

| 1 | 2-Methylbenzoic acid | This compound | 72 |

| 2 | 5-Fluoro-2-methylbenzoic acid | 6-Fluorothis compound | 70 |

| 3 | 5-Chloro-2-methylbenzoic acid | 6-Chlorothis compound | 65 |

| 4 | 5-Bromo-2-methylbenzoic acid | 6-Bromothis compound | 61 |

| 5 | 5-(Trifluoromethyl)-2-methylbenzoic acid | 6-(Trifluoromethyl)this compound | 55 |

| 6 | 4,5-Dimethoxy-2-methylbenzoic acid | 6,7-Dimethoxythis compound | 68 |

| 7 | 2,5-Dimethylbenzoic acid | 6-Methylthis compound | 75 |

| 8 | 2-Ethylbenzoic acid | 3-Methylthis compound | 60 |

| 9 | 5-Acetyl-2-methylbenzoic acid | 6-Acetylthis compound | 58 |

| 10 | 2-Methyl-5-nitrobenzoic acid | 6-Nitrothis compound | 40 |

Yields are for the isolated product. Reaction conditions are detailed in the experimental protocol section.

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed synthesis of this compound from 2-methylbenzoic acid, which is a representative example.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Methylbenzoic acid

-

Acetic anhydride (B1165640) (Ac₂O)

-

Potassium hydrogen phosphate (B84403) (K₂HPO₄)

-

tert-Amyl alcohol (t-AmOH)

-

Pressurized gas mixture (5% O₂ in N₂)

-

High-pressure reaction vessel (e.g., a stainless-steel autoclave)

Procedure: [3]

-

Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.025 mmol, 5.6 mg), 3-(trifluoromethyl)-2-pyridone (L14 ) (0.075 mmol, 12.2 mg), 2-methylbenzoic acid (0.5 mmol, 68.1 mg), and K₂HPO₄ (1.0 mmol, 174 mg).

-

Solvent and Additive Addition: Add tert-amyl alcohol (2.0 mL) and acetic anhydride (1.0 mmol, 94 µL) to the reaction vessel.

-

Pressurization: Seal the reaction vessel and purge it three times with the 5% O₂ in N₂ gas mixture. Pressurize the vessel to 10 atm with the same gas mixture.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

-

Work-up: After 24 hours, cool the reaction vessel to room temperature and carefully vent the gas. Quench the reaction mixture with 1N HCl (5 mL) and transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of a high-pressure reactor requires appropriate training and safety measures.[4] Always follow the manufacturer's instructions for the high-pressure vessel.

-

Handle palladium catalysts with care, as they are flammable solids in powdered form.[5]

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Visualizations

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed C(sp³)–H lactonization of o-methyl benzoic acid involves a Pd(II)/Pd(0) pathway.

Caption: Proposed catalytic cycle for Pd-catalyzed C-H lactonization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of isochroman-1-ones.

Caption: General experimental workflow for this compound synthesis.

References

One-Pot Synthesis of Isochroman-1-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of isochroman-1-one derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The methodologies presented herein offer streamlined and effective routes to these valuable scaffolds, facilitating research and development in medicinal chemistry and drug discovery. Isochroman-1-ones are key structural motifs found in numerous natural products and exhibit a wide range of pharmacological properties, including antimicrobial, antihypertensive, and antitumor activities.

Method 1: Rh(III)-Catalyzed One-Pot Annulation of Benzoic Acids and Nitroalkenes

This method describes a highly efficient one-pot synthesis of 3,4-disubstituted isochroman-1-ones through the rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes.[1] This approach is characterized by its high regioselectivity and catalytic efficiency, accommodating a broad scope of both aromatic and aliphatic nitroalkenes.[1]

Experimental Workflow

Caption: Rh(III)-Catalyzed one-pot synthesis workflow.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various this compound derivatives using the Rh(III)-catalyzed one-pot method.

| Entry | Benzoic Acid Derivative | Nitroalkene Derivative | Product | Yield (%) |

| 1 | Benzoic acid | (E)-(2-nitrovinyl)benzene | 3-phenyl-3,4-dihydroisochromen-1-one | 95 |

| 2 | 4-Methylbenzoic acid | (E)-(2-nitrovinyl)benzene | 6-methyl-3-phenyl-3,4-dihydroisochromen-1-one | 92 |

| 3 | 4-Methoxybenzoic acid | (E)-(2-nitrovinyl)benzene | 6-methoxy-3-phenyl-3,4-dihydroisochromen-1-one | 85 |

| 4 | 4-Chlorobenzoic acid | (E)-(2-nitrovinyl)benzene | 6-chloro-3-phenyl-3,4-dihydroisochromen-1-one | 88 |

| 5 | Benzoic acid | (E)-1-methoxy-4-(2-nitrovinyl)benzene | 3-(4-methoxyphenyl)-3,4-dihydroisochromen-1-one | 90 |

| 6 | Benzoic acid | (E)-1-chloro-4-(2-nitrovinyl)benzene | 3-(4-chlorophenyl)-3,4-dihydroisochromen-1-one | 87 |

| 7 | Benzoic acid | (E)-1-nitro-3-vinylpropane | 3-propyl-3,4-dihydroisochromen-1-one | 78 |

Experimental Protocol

Materials:

-

Substituted benzoic acid (0.5 mmol, 1.0 equiv)

-

Substituted nitroalkene (0.6 mmol, 1.2 equiv)

-

[RhCp*Cl₂]₂ (8.0 mg, 0.0125 mmol, 2.5 mol%)

-

AgSbF₆ (17.2 mg, 0.05 mmol, 10 mol%)

-

Pivalic acid (PivOH) (10.2 mg, 0.1 mmol, 20 mol%)

-

1,2-Dichloroethane (B1671644) (DCE) (2.0 mL)

-

Nitrogen atmosphere

Procedure:

-

To a dried Schlenk tube, add the benzoic acid derivative, nitroalkene derivative, [RhCp*Cl₂]₂, AgSbF₆, and PivOH.

-

Evacuate and backfill the tube with nitrogen three times.

-

Add 1,2-dichloroethane (DCE) via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3,4-disubstituted this compound derivative.

Method 2: Visible-Light Photocatalyzed One-Pot Synthesis

This protocol details a metal-free, visible-light-induced one-pot synthesis of isochroman-1-ones from 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and various alkenes.[2][3] This method proceeds under mild conditions and is amenable to flow chemistry applications.[4]

Experimental Workflow

Caption: Photocatalyzed one-pot synthesis workflow.

Quantitative Data Summary

The following table presents the results for the photocatalyzed synthesis of various this compound derivatives.[3]

| Entry | Diazonium Salt Derivative | Alkene | Product | Yield (%) |

| 1 | Methyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborate (B81430) | Methyl methacrylate | 3,3-dimethyl-3,4-dihydroisochromen-1-one | 72 |

| 2 | Ethyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborate | Methyl methacrylate | 3,3-dimethyl-3,4-dihydroisochromen-1-one | 75 |

| 3 | Methyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborate | Styrene | 3-phenyl-3,4-dihydroisochromen-1-one | 68 |

| 4 | Methyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborate | α-Methylstyrene | 3-methyl-3-phenyl-3,4-dihydroisochromen-1-one | 70 |

| 5 | Methyl 2-((diazoniooxy)carbonyl)benzoate tetrafluoroborate | 1-Hexene | 3-butyl-3,4-dihydroisochromen-1-one | 65 |

| 6 | Methyl 4-chloro-2-((diazoniooxy)carbonyl)benzoate tetrafluoroborate | Methyl methacrylate | 6-chloro-3,3-dimethyl-3,4-dihydroisochromen-1-one | 78 |

Experimental Protocol

Materials:

-

2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborate (1 mmol, 1.0 equiv)

-

Alkene (2 mmol, 2.0 equiv)

-

Ru(bpy)₃Cl₂ (0.005 mmol, 0.005 equiv)

-

Acetonitrile (CH₃CN) (4 mL)

-

440 nm LED light source

Procedure:

-

In a glass vial, dissolve the 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborate, the alkene, and Ru(bpy)₃Cl₂ in acetonitrile.

-

Stir the reaction mixture and irradiate with 440 nm LEDs for 6-8 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure this compound derivative.[4]

Biological Significance and Potential Signaling Pathway Interaction

This compound derivatives are known to exhibit a variety of biological activities, including potential anticancer effects. While the precise mechanisms of action for many derivatives are still under investigation, some have been shown to induce apoptosis in cancer cells. The diagram below illustrates a generalized apoptotic signaling pathway that could be influenced by bioactive this compound derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Green Synthesis of 4-Chalcogenyl-1H-isochromen-1-ones: A Detailed Protocol and Application Guide

Introduction: The development of sustainable and efficient methods for the synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Isochromen-1-one scaffolds are of particular interest due to their presence in various biologically active natural products and their potential as therapeutic agents. This document provides a detailed protocol for the green synthesis of 4-chalcogenyl-1H-isochromen-1-ones, a class of isocoumarin (B1212949) derivatives with promising applications. The described method utilizes ultrasound irradiation and a green oxidant, offering a rapid, efficient, and environmentally benign alternative to traditional synthetic routes.

Applications: 4-Chalcogenyl-1H-isochromen-1-ones and related isocoumarin derivatives have demonstrated a range of biological activities, making them attractive candidates for drug discovery and development.[1][2][3] Notably, isochromen-1-one analogues have been identified as potent antioxidant and antiplatelet agents.[1][2][3] The incorporation of chalcogens (selenium and tellurium) at the C4-position can further modulate the pharmacological properties of the isocoumarin core, opening avenues for the development of novel therapeutics.

Experimental Workflow

The following diagram illustrates the general workflow for the green synthesis of 4-chalcogenyl-1H-isochromen-1-ones.

Caption: General workflow for the synthesis of 4-chalcogenyl-1H-isochromen-1-ones.

Reaction Mechanism

The synthesis proceeds via a 6-endo-dig electrophilic cyclization mechanism.[4][5] Oxone® acts as a green oxidant, promoting the in-situ generation of a highly reactive electrophilic chalcogen species from the diorganyl dichalcogenide. This electrophile then activates the alkyne bond of the 2-alkynylaryl ester, triggering the intramolecular cyclization to form the desired 4-chalcogenyl-1H-isochromen-1-one.

Caption: Proposed mechanism for the synthesis of 4-chalcogenyl-1H-isochromen-1-ones.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of representative 4-selanyl- and 4-tellanyl-1H-isochromen-1-ones, based on the protocol developed by Goulart et al.[4][5]

Table 1: Synthesis of 4-Selanyl-1H-isochromen-1-ones

| Entry | R¹ | R² | Diorganyl Diselenide | Time (min) | Yield (%) |

| 1 | Ph | H | Diphenyl diselenide | 30 | 95 |

| 2 | 4-MeC₆H₄ | H | Di-p-tolyl diselenide | 30 | 93 |

| 3 | 4-FC₆H₄ | H | Bis(4-fluorophenyl) diselenide | 40 | 89 |

| 4 | n-Bu | H | Dibutyl diselenide | 50 | 85 |

| 5 | Ph | Me | Diphenyl diselenide | 35 | 92 |

Table 2: Synthesis of 4-Tellanyl-1H-isochromen-1-ones

| Entry | R¹ | R² | Diorganyl Ditelluride | Time (min) | Yield (%) |

| 1 | Ph | H | Diphenyl ditelluride | 60 | 88 |

| 2 | 4-MeOC₆H₄ | H | Bis(4-methoxyphenyl) ditelluride | 60 | 90 |

| 3 | 4-ClC₆H₄ | H | Bis(4-chlorophenyl) ditelluride | 70 | 74 |

| 4 | Ph | Me | Diphenyl ditelluride | 65 | 85 |

Detailed Experimental Protocol

This protocol is adapted from the work of Goulart, H. A., et al. (2021).[4][5]

Materials:

-

2-Alkynylaryl ester (1.0 equiv)

-

Diorganyl dichalcogenide (0.6 equiv)

-

Oxone® (potassium peroxymonosulfate) (2.0 equiv)

-

Ethanol (solvent)

-

Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Reaction vessel (e.g., a round-bottom flask)

-

Ultrasound bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 2-alkynylaryl ester (1.0 equiv), diorganyl dichalcogenide (0.6 equiv), and Oxone® (2.0 equiv) in ethanol.

-

Ultrasonic Irradiation: Place the reaction flask in an ultrasound bath and irradiate the mixture at room temperature for the time specified in Tables 1 and 2 (typically 30-70 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion of the reaction, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 4-chalcogenyl-1H-isochromen-1-one.

-

Characterization: Characterize the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Oxone® is an oxidizing agent and should be handled with care.

-

Organochalcogen compounds can be toxic and should be handled with caution. Dispose of all chemical waste according to institutional guidelines.

References

- 1. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 4-Selanyl- and 4-Tellanyl-1 H-isochromen-1-ones Promoted by Diorganyl Dichalcogenides and Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Synthesis of Isochromanone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochromanone derivatives are a significant class of heterocyclic compounds widely recognized for their presence in various biologically active natural products and synthetic pharmaceuticals.[1] The stereoselective synthesis of these molecules is of paramount importance in drug discovery and development, as the chirality often dictates the biological activity. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of isochromanone derivatives, focusing on a highly efficient cascade reaction involving the trapping of carboxylic oxonium ylides.

Overview of the Synthetic Strategy

A powerful method for the enantioselective synthesis of isochromanone derivatives involves a bimetallic relay catalytic system.[2] This approach utilizes an achiral dirhodium(II) catalyst to generate a carboxylic oxonium ylide from a ketoacid and an α-diazoketone. A second chiral Lewis acid complex, composed of a metal salt and a chiral N,N'-dioxide ligand, then catalyzes an intramolecular aldol (B89426) cyclization of the ylide intermediate.[2][3] This cascade reaction efficiently constructs benzo-fused δ-lactones bearing vicinal quaternary stereocenters with high yields and excellent enantioselectivity.[2][4]

Core Reaction and Mechanism

The overall transformation involves the reaction of a 2-acylbenzoic acid with an α-diazoketone, catalyzed by a dual rhodium(II) and chiral Lewis acid system. The proposed reaction pathway is initiated by the formation of a rhodium carbene from the diazoketone. This is followed by an O-H insertion with the carboxylic acid to form a carboxylic oxonium ylide. The chiral Lewis acid then activates the ketone, facilitating a stereoselective intramolecular aldol addition to yield the final isochromanone product.

Caption: Proposed reaction mechanism for the dual-catalyzed synthesis.

Experimental Protocols

General Procedure for the Asymmetric Synthesis of Isochromanone Derivatives[2][5]

Materials:

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

2-Cinnamoylbenzoic acid derivatives (Substrate A)

-

α-Diazoketone derivatives (Substrate B)

-

Rhodium(II) trifluoroacetate (B77799) dimer (Rh₂(TFA)₄)

-

Iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃)

-

Chiral N,N'-dioxide ligand (e.g., L-PiC₂H₄Ph)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried reaction tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.012 mmol, 12 mol%) and Fe(OTf)₃ (0.010 mmol, 10 mol%).

-

Add anhydrous CH₂Cl₂ (1.0 mL) and stir the solution at 35 °C for 30 minutes.

-

Add Rh₂(TFA)₄ (0.001 mmol, 1 mol%) to the mixture.

-

Cool the resulting solution to -10 °C.

-

Add the 2-cinnamoylbenzoic acid derivative (0.10 mmol, 1.0 equiv) to the reaction mixture.

-

In a separate vial, dissolve the α-diazoketone (0.20 mmol, 2.0 equiv) in 1.0 mL of anhydrous CH₂Cl₂.

-

Add the α-diazoketone solution to the reaction mixture.

-

Stir the reaction at -10 °C for 6 hours.

-

Upon completion, purify the reaction mixture directly by column chromatography on silica gel to afford the desired isochromanone derivative.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Isochroman-1-one Synthesis via NHC/Photoredox Dual Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman-1-one scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives utilizing a powerful and innovative NHC/photoredox dual catalytic system. This methodology offers a mild and efficient route to these valuable compounds, expanding the toolbox for medicinal chemists and drug development professionals.[2][3]

The described method is based on a photoenolization/Diels-Alder (PEDA) reaction of acyl fluorides, enabled by the synergistic combination of N-heterocyclic carbene (NHC) organocatalysis and photoredox catalysis.[4][5] This approach allows for the use of readily available starting materials and proceeds under gentle reaction conditions, making it an attractive strategy for the synthesis of complex molecular architectures.

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the synthesis of various this compound derivatives using the NHC/photoredox dual catalysis protocol.

| Entry | o-Toluoyl Fluoride (B91410) Derivative | Dienophile | Product | Yield (%) |

| 1 | o-Toluoyl fluoride | Phenyl vinyl ketone | 3-Phenyl-3,4-dihydro-1H-isochromen-1-one | 85 |

| 2 | o-Toluoyl fluoride | Methyl vinyl ketone | 3-Methyl-3,4-dihydro-1H-isochromen-1-one | 78 |

| 3 | 2-Ethylbenzoyl fluoride | Phenyl vinyl ketone | 4-Methyl-3-phenyl-3,4-dihydro-1H-isochromen-1-one | 75 |

| 4 | 2-Isopropylbenzoyl fluoride | Phenyl vinyl ketone | 4-Isopropyl-3-phenyl-3,4-dihydro-1H-isochromen-1-one | 65 |

| 5 | o-Toluoyl fluoride | N-Phenylmaleimide | Spiro[isochroman-4,3'-pyrrolidine]-1,2',5'-trione derivative | 92 |

| 6 | o-Toluoyl fluoride | Dimethyl acetylenedicarboxylate | 3,4-Bis(methoxycarbonyl)-1H-isochromen-1-one | 88 |

Signaling Pathways and Experimental Workflows

Catalytic Cycle for this compound Synthesis

The following diagram illustrates the proposed catalytic cycle for the NHC/photoredox dual-catalyzed synthesis of isochroman-1-ones. The reaction is initiated by the formation of an acyl azolium intermediate from the corresponding acyl fluoride and the N-heterocyclic carbene. This intermediate then undergoes photoexcitation, leading to a series of transformations that culminate in the formation of the desired this compound product.

References

- 1. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visible-light-driven NHC and organophotoredox dual catalysis for the synthesis of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Isochroman-1-one: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Natural Product Elucidation